4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one
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Overview
Description
4-methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one is a member of piperazines.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Stanchev et al. (2007) examined the synthesis and acid-base behavior of 4-hydroxycoumarin derivatives, proposing the use of these derivatives as indicators in alkalimetry and acidimetry, highlighting their pH-dependent color changes Stanchev, Maichle-Mössmer, & Manolov, 2007.
- Coelho et al. (1992) reported on the efficient synthesis of (±)-4-Prenylpterocarpin, demonstrating an improved procedure for preparing chromenes Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992.
Pharmacological Effects
- A paper by Ashimori et al. (1991) discusses the synthesis and pharmacological effects of optically active derivatives, examining their antihypertensive effect and binding to rat cardiac membranes Ashimori et al., 1991.
Liquid Crystal Research
- Chan et al. (2012) explored liquid crystal dimers containing an isoflavone-based moiety, noting their enantiotropic nematic phase and the impact of flexible spacer length on transitional properties Chan, Lu, Yam, Yeap, & Imrie, 2012.
Biological Evaluation
- Morris et al. (1993) synthesized a series of antiplatelet 2-morpholinylchromones, identifying potent inhibitors of ADP-induced platelet aggregation Morris et al., 1993.
- Ismail & Abd El Aziem (2001) prepared and characterized novel benzopyran-4-one derivatives, evaluating their antiestrogenic and antiimplantation activities Ismail & Abd El Aziem, 2001.
Properties
Molecular Formula |
C28H25N3O6 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-methyl-7-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C28H25N3O6/c1-19-16-27(32)37-26-17-24(10-11-25(19)26)36-18-20-2-4-21(5-3-20)28(33)30-14-12-29(13-15-30)22-6-8-23(9-7-22)31(34)35/h2-11,16-17H,12-15,18H2,1H3 |
InChI Key |
ZOFSNNLJQCNHOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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